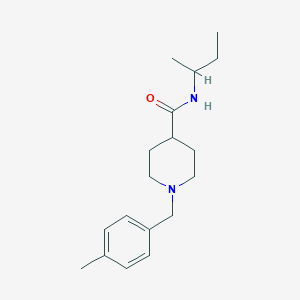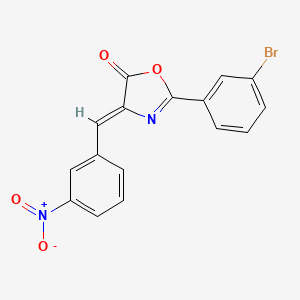![molecular formula C17H11ClN2O4 B5119300 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5119300.png)
4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione, also known as CPYPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a pyrazolidinedione derivative that has shown promising results in various studies due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. This inhibition leads to a decrease in the production of these cytokines, which can help reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which can help reduce inflammation. Additionally, 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This can be useful in studying the role of inflammation in various diseases. However, one of the limitations of 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione. One area of research could be the development of more efficient synthesis methods for 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione. Additionally, more studies could be conducted to further understand the mechanism of action of 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione and its potential applications in various diseases. Finally, future research could focus on developing more soluble forms of 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione to overcome the limitations of its limited solubility in water.
Synthesemethoden
The synthesis of 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione involves a multistep process that requires several chemical reagents and equipment. The first step involves the reaction of 6-chloro-1,3-benzodioxole with malonic acid in the presence of a catalyst. This reaction forms a diester intermediate, which is then reacted with hydrazine hydrate to form the pyrazolidinedione ring. Finally, the addition of benzaldehyde to the reaction mixture results in the formation of 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione.
Wissenschaftliche Forschungsanwendungen
4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been its role as an anti-inflammatory agent. Studies have shown that 4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione can inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation in various diseases.
Eigenschaften
IUPAC Name |
(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-13-8-15-14(23-9-24-15)7-10(13)6-12-16(21)19-20(17(12)22)11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZSPYBTAQYPEF-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5119233.png)
![2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide](/img/structure/B5119239.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide](/img/structure/B5119242.png)
![4-fluoro-N-[(isobutylamino)carbonothioyl]benzamide](/img/structure/B5119249.png)
![4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B5119257.png)
![ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate](/img/structure/B5119270.png)
![N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5119274.png)

![2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5119279.png)

![4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5119307.png)
![2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5119318.png)